2-phenyl-6,7-dihydro-1H-indol-4(5H)-one 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 14006-77-0
VCID: VC8175967
InChI: InChI=1S/C14H13NO/c16-14-8-4-7-12-11(14)9-13(15-12)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2
SMILES: C1CC2=C(C=C(N2)C3=CC=CC=C3)C(=O)C1
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol

2-phenyl-6,7-dihydro-1H-indol-4(5H)-one

CAS No.: 14006-77-0

Cat. No.: VC8175967

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-6,7-dihydro-1H-indol-4(5H)-one - 14006-77-0

Specification

CAS No. 14006-77-0
Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
IUPAC Name 2-phenyl-1,5,6,7-tetrahydroindol-4-one
Standard InChI InChI=1S/C14H13NO/c16-14-8-4-7-12-11(14)9-13(15-12)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2
Standard InChI Key IOCKGQRVMMIOHM-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(N2)C3=CC=CC=C3)C(=O)C1
Canonical SMILES C1CC2=C(C=C(N2)C3=CC=CC=C3)C(=O)C1

Introduction

Structural and Chemical Properties of 2-Phenyl-6,7-dihydro-1H-indol-4(5H)-one

The molecular framework of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one consists of a six-membered cyclohexanone ring fused to a pyrrole moiety, with a phenyl substituent at the C2 position. This conjugation system confers rigidity and planar characteristics, enhancing interactions with biological targets. Key spectral features include carbonyl stretching vibrations at ~1,714 cm⁻¹ in IR spectra and distinct methylene proton resonances in the δ 2.4–2.6 ppm range in ¹H NMR .

X-ray crystallographic studies of analogous structures reveal chair conformations for the cyclohexanone ring, with the phenyl group adopting equatorial orientations to minimize steric strain . The electron-withdrawing ketone group at C4 polarizes the ring system, enabling nucleophilic attacks at C3 and electrophilic substitutions at C5.

Synthetic Methodologies for 2-Phenyl-6,7-dihydro-1H-indol-4(5H)-one Derivatives

One-Pot Multicomponent Synthesis (Alizadeh and Bayat, 2015)

Alizadeh and Bayat developed a ligand-free, metal-catalyst-free protocol using 1,3-cyclohexanediones, benzylamines, and 2-(2-oxo-2-phenylethylidene)-1H-indene-1,3(2H)-dione . The reaction proceeds via enaminone intermediates formed under solvent-free conditions (100°C, 30 min), followed by cyclization in methanol (reflux, 4 h). Key advantages include:

  • High regioselectivity: Exclusive formation of the 2-phenyl isomer due to steric and electronic preferences.

  • Broad substrate scope: Tolerance for electron-donating (-OMe, -Me) and withdrawing (-Cl) groups on benzylamines.

  • Operational simplicity: Avoidance of column chromatography, with yields ranging from 63% to 82% (Table 1).

Table 1. Optimization of Reaction Conditions for 4a Synthesis

EntrySolventTemperature (°C)Yield (%)
1CH₃CNReflux10
8MeOHReflux82
13TolueneReflux45

Three-Component Assembly in Aqueous Ethanol (Kaladevi et al., 2016)

An alternative route employs phenacyl bromide, dimedone, and substituted anilines in water-ethanol (1:1) under reflux . This method proceeds via Knoevenagel condensation followed by Michael addition and cyclodehydration, achieving yields up to 94%. Notable features include:

  • Environmental sustainability: Use of aqueous ethanol as a green solvent.

  • Scalability: Gram-scale synthesis without yield deterioration.

  • Functional group compatibility: Successful incorporation of halogens (-Cl, -Br) and alkyl groups (-Me, -OMe) on the aniline component.

Mechanistic Insights into Cyclization Pathways

Both synthetic routes involve enaminone intermediates, but their cyclization mechanisms differ:

  • Alizadeh’s mechanism: Enaminone 3a undergoes nucleophilic attack at the electrophilic carbon of the indene-dione, forming a tetrahedral intermediate that collapses to eliminate water, yielding the indol-4-one core (Scheme 2 in ).

  • Kaladevi’s pathway: Michael addition of the aniline to the Knoevenagel adduct generates an enamine, which undergoes intramolecular cyclization via imine formation, followed by aromatization .

Density functional theory (DFT) studies on analogous systems suggest that the regioselectivity arises from lower activation energies for 6-endo-trig cyclization compared to 5-exo alternatives .

Pharmacological Applications and Structure-Activity Relationships

Anticancer Activity

2-Phenyl-6,7-dihydro-1H-indol-4(5H)-one derivatives exhibit potent inhibition of heat-shock protein 90 (HSP90) and aurora kinases, with IC₅₀ values in the nanomolar range . Substituents at N1 (e.g., benzyl groups) enhance target binding by occupying hydrophobic pockets in the ATP-binding domain.

Antimicrobial Properties

Compounds bearing electron-withdrawing groups (e.g., 5f with 3-Cl) demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . The ketone moiety likely chelates metal ions essential for microbial enzymatic processes.

Central Nervous System (CNS) Modulation

Derivatives with para-methoxybenzyl groups at N1 show affinity for dopamine D₂ and serotonin 5-HT₂A receptors, suggesting potential as atypical antipsychotics .

Challenges and Future Directions

Current limitations include moderate solubility in aqueous media and metabolic instability of the ketone group. Strategies to address these issues involve:

  • Prodrug approaches: Masking the ketone as a ketal or oxime.

  • Nanoparticle formulations: Enhancing bioavailability through encapsulation in polymeric micelles.

Ongoing structure-activity relationship (SAR) studies focus on introducing sulfonamide or piperazine moieties to improve blood-brain barrier penetration for CNS applications.

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